molecular formula C6H5FOS B12544986 3-Fluoro-5-methylthiophene-2-carbaldehyde CAS No. 821780-15-8

3-Fluoro-5-methylthiophene-2-carbaldehyde

Cat. No.: B12544986
CAS No.: 821780-15-8
M. Wt: 144.17 g/mol
InChI Key: OQCVDBRDXUNZDT-UHFFFAOYSA-N
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Description

3-Fluoro-5-methylthiophene-2-carbaldehyde is a heterocyclic organic compound that features a thiophene ring substituted with a fluorine atom at the 3-position, a methyl group at the 5-position, and an aldehyde group at the 2-position. Thiophene derivatives are known for their diverse applications in medicinal chemistry, material science, and organic synthesis due to their unique electronic properties and structural versatility .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Fluoro-5-methylthiophene-2-carbaldehyde can be achieved through various methods. One common approach involves the halogenation of 5-methylthiophene-2-carbaldehyde followed by selective fluorination.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration are crucial for scaling up the synthesis while maintaining product quality .

Chemical Reactions Analysis

Types of Reactions

3-Fluoro-5-methylthiophene-2-carbaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-Fluoro-5-methylthiophene-2-carbaldehyde has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Fluoro-5-methylthiophene-2-carbaldehyde depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The presence of the fluorine atom can enhance the compound’s binding affinity and metabolic stability, making it a valuable scaffold in drug design .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Fluoro-5-methylthiophene-2-carbaldehyde is unique due to the combined presence of the fluorine atom, methyl group, and aldehyde group on the thiophene ring. This specific substitution pattern imparts distinct electronic properties and reactivity, making it a versatile intermediate in organic synthesis and a valuable compound in various research fields .

Properties

CAS No.

821780-15-8

Molecular Formula

C6H5FOS

Molecular Weight

144.17 g/mol

IUPAC Name

3-fluoro-5-methylthiophene-2-carbaldehyde

InChI

InChI=1S/C6H5FOS/c1-4-2-5(7)6(3-8)9-4/h2-3H,1H3

InChI Key

OQCVDBRDXUNZDT-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(S1)C=O)F

Origin of Product

United States

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